molecular formula C20H16ClN3O2S B2510455 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 380387-07-5

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2510455
CAS No.: 380387-07-5
M. Wt: 397.88
InChI Key: VUMVYCISCXDYFJ-UHFFFAOYSA-N
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Description

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrrolone ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, such as temperature, pressure, and pH, to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or disruption of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one include other thiazole derivatives, chlorophenyl compounds, and methoxyphenyl compounds. Examples include:

  • 4-(4-Chlorophenyl)thiazole
  • 1-(4-Methoxyphenyl)-2-thiazolylamine
  • 5-Amino-1-(4-methoxyphenyl)-3H-pyrrol-3-one

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the thiazole and pyrrolone rings, along with the chlorophenyl and methoxyphenyl groups, makes this compound particularly versatile and valuable for various research and industrial purposes.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-26-15-8-6-14(7-9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-2-4-13(21)5-3-12/h2-9,11,22,25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJTAEACURQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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